

Unraveling the Molecular Mechanisms of Bioactive 2-Aminothiophene Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Amino-5-isopropylthiophene-3-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of bioactive compounds with significant therapeutic potential. Understanding the precise mechanism of action is paramount for the targeted development of these derivatives into effective drugs. This guide provides a comparative analysis of the confirmed mechanisms of action for several classes of bioactive 2-aminothiophene derivatives, supported by experimental data and detailed protocols for key assays.

Diverse Mechanisms of Action: A Comparative Overview

Bioactive 2-aminothiophene derivatives exhibit a remarkable range of biological activities by targeting various cellular components and pathways. The primary mechanisms confirmed to date include antiproliferative effects through cell cycle interference and tubulin polymerization inhibition, modulation of key signaling pathways such as the GLP-1 receptor and VEGFR-2/AKT, and targeted inhibition of parasitic enzymes like trypanothione reductase.

Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data for the bioactivity of various 2-aminothiophene derivatives across different mechanisms of action, providing a basis for comparative evaluation.

Table 1: Antiproliferative Activity of 2-Aminothiophene Derivatives

Compound ID	Cell Line	IC50 (μM)	Exposure Time (h)
6CN09	HeLa	~10-25	48
PANC-1	~10-25	48	
6CN10	HeLa	~25-50	48
PANC-1	~25-50	48	
6CN12	HeLa	~10-25	48
PANC-1	~10-25	48	
6CN14	HeLa	<10	48
PANC-1	<10	48	
7CN09	HeLa	<10	48
PANC-1	<10	48	
7CN11	HeLa	~10-25	48
PANC-1	~10-25	48	
Doxorubicin (Control)	HeLa	<10	48
PANC-1	<10	48	

Note: Data is approximated from graphical representations in the source material.

Table 2: Tubulin Polymerization Inhibition by 2-Aminothiophene Analogs

Compound Class	Representative Compound(s)	Target	IC50 (µM)
2-Anilinopyridyl-linked Oxindoles	Compound 6r	Tubulin	1.84
Compound 6y	Tubulin	2.43	
2-Amino-benzo[b]thiophenes	2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene	Tubulin	Strong interaction, specific IC50 not provided

Table 3: Antileishmanial Activity of 2-Aminothiophene Derivatives

Compound ID	Leishmania Species	IC50 (µM) - Promastigotes	IC50 (µM) - Amastigotes	CC50 (µM) - Macrophages	Selectivity Index (SI)
8CN	L. amazonensis	1.20	-	>43.9	36.58
DCN-83	L. amazonensis	-	0.71	>84.7	119.33
Meglumine Antimoniate (Control)	L. amazonensis	>10	-	-	-

Table 4: Kinase Inhibition by Fused Thiophene Derivatives

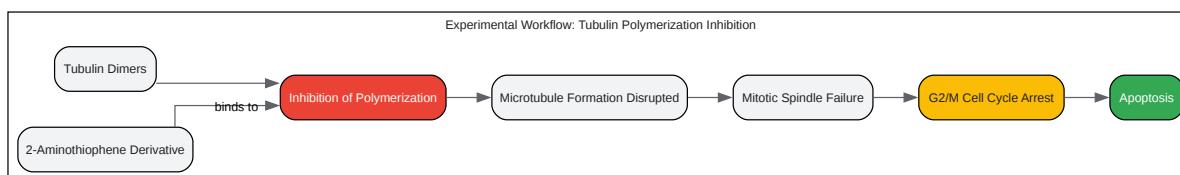
Compound ID	Target Kinase	IC50 (μM)
3b	VEGFR-2	0.126
AKT-1		6.96
4c	VEGFR-2	0.075
AKT-1		4.60
Sorafenib (Control)	VEGFR-2	0.045
LY2780301 (Control)	AKT-1	4.62

Key Signaling Pathways and Mechanisms

The diverse bioactivities of 2-aminothiophene derivatives stem from their ability to modulate specific signaling pathways. The following diagrams illustrate these mechanisms.

Antiproliferative and Cytotoxic Mechanisms

Many 2-aminothiophene derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

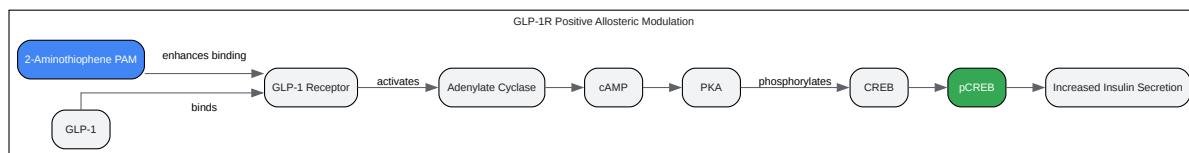


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Caption: Workflow of tubulin polymerization inhibition by 2-aminothiophene derivatives.

Modulation of GLP-1 Receptor Signaling

Certain 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes. [1][2] These compounds enhance the receptor's response to its endogenous ligand, GLP-1, leading to increased insulin secretion. This effect is partly mediated by the enhanced phosphorylation of the transcription factor CREB.[1][2]

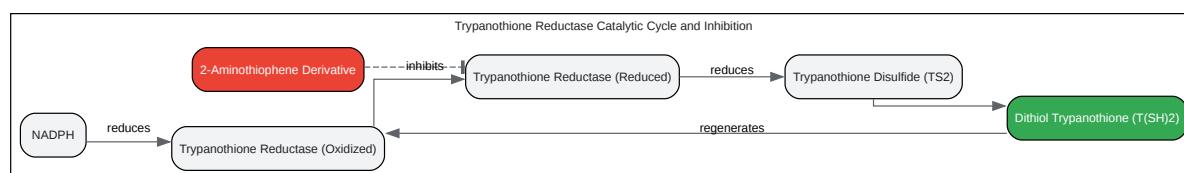
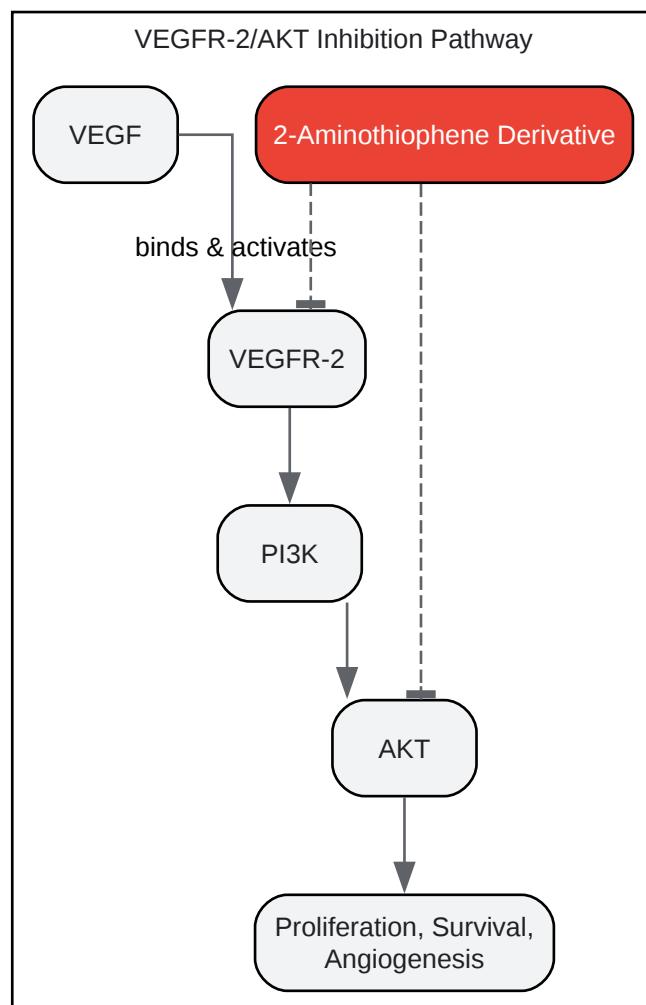


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Caption: GLP-1R signaling pathway modulation by 2-aminothiophene PAMs.

Inhibition of VEGFR-2 and AKT Signaling in Cancer

In the context of oncology, some fused thiophene derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT. By blocking these key nodes in cancer cell signaling, these compounds can inhibit angiogenesis, cell proliferation, and survival.



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